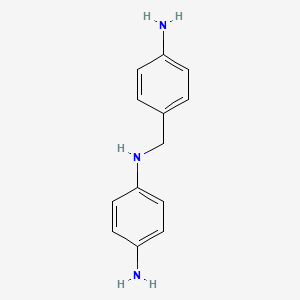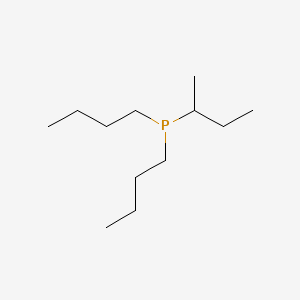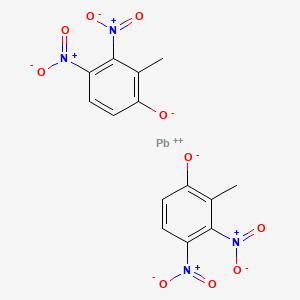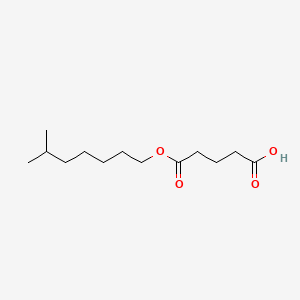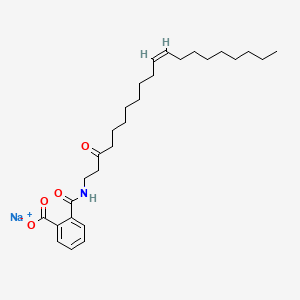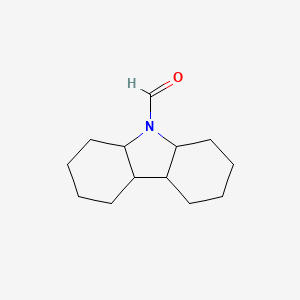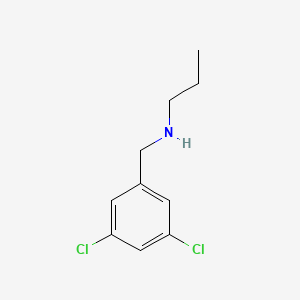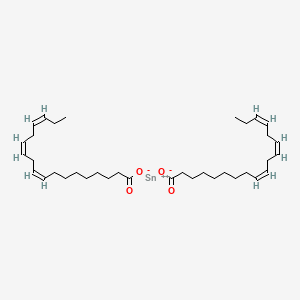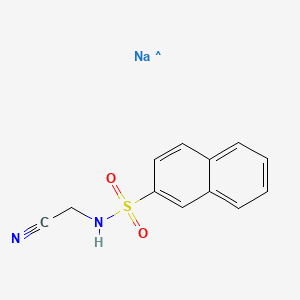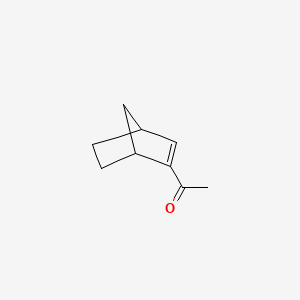
1-Bicyclo(2.2.1)hept-2-en-2-ylethan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound with the European Inventory of Existing Commercial Chemical Substances (EINECS) number 275-891-4 is known as 1-bicyclo[2.2.1]hept-2-en-2-ylethanone. This compound is a bicyclic ketone with a unique structure that makes it an interesting subject for various chemical studies and applications.
Preparation Methods
1-bicyclo[2.2.1]hept-2-en-2-ylethanone can be synthesized through several methods. One common synthetic route involves the Diels-Alder reaction, where cyclopentadiene reacts with ethylene to form the bicyclic structure. The resulting product is then oxidized to introduce the ketone functional group. Industrial production methods often involve similar processes but are optimized for large-scale production, ensuring high yield and purity.
Chemical Reactions Analysis
1-bicyclo[2.2.1]hept-2-en-2-ylethanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group into an alcohol.
Substitution: The compound can undergo nucleophilic substitution reactions, where the ketone group is replaced by other functional groups. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like Grignard reagents. Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
1-bicyclo[2.2.1]hept-2-en-2-ylethanone has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, particularly in the synthesis of complex bicyclic compounds.
Biology: The compound’s unique structure makes it a useful probe in studying enzyme mechanisms and protein-ligand interactions.
Medicine: It is investigated for its potential pharmacological properties, including its role as a precursor in the synthesis of bioactive molecules.
Industry: The compound is used in the production of polymers and other materials with specific mechanical and chemical properties.
Mechanism of Action
The mechanism of action of 1-bicyclo[2.2.1]hept-2-en-2-ylethanone involves its interaction with various molecular targets. The ketone group can form hydrogen bonds and other interactions with proteins and enzymes, affecting their activity. The bicyclic structure also allows the compound to fit into specific binding sites, influencing biological pathways and processes.
Comparison with Similar Compounds
1-bicyclo[2.2.1]hept-2-en-2-ylethanone can be compared with other similar compounds, such as:
2-norbornene: This compound has a similar bicyclic structure but lacks the ketone functional group.
5-norbornene-2-endo-acetic acid: This compound has a carboxylic acid group instead of a ketone.
5-norbornene-2-methanol: This compound has an alcohol group instead of a ketone. The uniqueness of 1-bicyclo[2.2.1]hept-2-en-2-ylethanone lies in its ketone functional group, which imparts different reactivity and properties compared to its analogs.
Properties
CAS No. |
71720-43-9 |
|---|---|
Molecular Formula |
C9H12O |
Molecular Weight |
136.19 g/mol |
IUPAC Name |
1-(2-bicyclo[2.2.1]hept-2-enyl)ethanone |
InChI |
InChI=1S/C9H12O/c1-6(10)9-5-7-2-3-8(9)4-7/h5,7-8H,2-4H2,1H3 |
InChI Key |
ZBKHUDFVGLNUNL-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=CC2CCC1C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



